molecular formula C18H12N2O3 B2584781 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1459834-28-6

2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2584781
CAS No.: 1459834-28-6
M. Wt: 304.305
InChI Key: SVCDQQHBZLEXCW-UHFFFAOYSA-N
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Description

The compound “2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex chemical structure. It contains amide, malonate, and quinoline groups . The presence of these groups suggests that it is likely to have biological activity, possibly as a pharmaceutical .


Synthesis Analysis

A mild and versatile method based on Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) was developed to tether 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) with 4-azido-2-quinolones in good yields . This methodology allowed attaching three quinolone molecules via a triazole linker with the proposed mechanism .


Molecular Structure Analysis

The compound has a molecular weight of 374.39 . Its IUPAC name is diethyl 2-(acetylamino)-2-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]malonate . The InChI code is 1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10H,4-5,11H2,1-3H3,(H,20,23)(H,21,22) .


Chemical Reactions Analysis

The compound is a product from one molecule of 4b and one molecule of 7b without elimination . It exhibited a molecular formula of C40H32N6O8 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Derivatives similar to the query compound have been synthesized through various chemical reactions, including condensation reactions and the use of catalysis to produce heteroannulated chromone derivatives. These processes often involve catalyzed reactions with specific reactants to form complex organic compounds with potential applications in medicinal chemistry and material sciences (Halim & Ibrahim, 2017).

  • Structural Analysis : The structural elucidation of these compounds involves comprehensive spectroscopic analysis, including 1D and 2D NMR spectroscopy, to confirm their identities. Techniques such as COSY and HSQC NMR spectroscopy have played significant roles in determining the structure of isoindoline-1,3-dione derivatives (Dioukhane et al., 2021).

  • Computational Studies : Density Functional Theory (DFT) calculations and other theoretical studies have been conducted to investigate the equilibrium geometry, electronic structure, and nonlinear optical properties of newly synthesized compounds. These studies provide insights into the molecular properties that could be beneficial for developing materials with specific electronic or optical characteristics (El-Azab et al., 2017).

Potential Biological Activities

  • Anti-Cancer Potential : Some derivatives have been synthesized and screened for anti-cancer activities, showing promising results against several cancer cell lines. These compounds are recognized for their potential as molecular hybrids, combining beneficial features of different chemical scaffolds to target cancer cells more effectively (Lobe & Efange, 2020).

  • Photoinduced Properties : The photoinduced reactions of certain isoquinoline derivatives have been explored for synthesizing novel compounds with unique structural features. These photochemical processes can lead to the formation of complex molecules that might have applications in the development of photoreactive materials or in studying light-induced chemical transformations (Zhang et al., 2000).

Mechanism of Action

Target of Action

2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione primarily targets specific enzymes and receptors involved in cellular proliferation and apoptosis. The compound interacts with proteins such as caspases, which play a crucial role in the execution phase of cell apoptosis, and certain kinases that regulate cell cycle progression .

Mode of Action

This compound binds to its target enzymes and receptors, leading to the activation or inhibition of these proteins. This interaction results in the modulation of signaling pathways that control cell growth and death. For instance, the compound can activate caspases, leading to the cleavage of cellular proteins and the initiation of apoptosis .

Biochemical Pathways

The biochemical pathways affected by this compound include the intrinsic and extrinsic apoptotic pathways. By influencing these pathways, the compound promotes the release of cytochrome c from mitochondria, which in turn activates caspase-9 and subsequently caspase-3, leading to programmed cell death . Additionally, it can inhibit pathways that promote cell survival, such as the PI3K/AKT pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include the induction of apoptosis in cancer cells, leading to reduced tumor growth and proliferation. The compound’s action results in the fragmentation of DNA, cell shrinkage, and membrane blebbing, which are characteristic features of apoptotic cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, acidic environments can enhance the compound’s stability and efficacy, while extreme temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .

: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

2-[(2-oxo-1H-quinolin-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-16-9-11(12-5-3-4-8-15(12)19-16)10-20-17(22)13-6-1-2-7-14(13)18(20)23/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCDQQHBZLEXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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